BDP9066
Overview
Description
BDP9066 is a potent and selective inhibitor of myotonic dystrophy-related Cdc42-binding kinases, specifically MRCKα and MRCKβ. These kinases are involved in the regulation of the actin-myosin cytoskeleton, which plays a crucial role in cell shape, adhesion, migration, and division. This compound has shown significant potential in reducing substrate phosphorylation, leading to morphological changes in cancer cells and inhibiting their motility and invasive characteristics .
Preparation Methods
The synthesis of BDP9066 involves the use of azaindole compounds. The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature. it is known that the compound is prepared through a series of chemical reactions involving the azaindole scaffold, which is modified to achieve the desired inhibitory properties . Industrial production methods for this compound are not explicitly documented, but it is typically produced in research laboratories for experimental purposes.
Chemical Reactions Analysis
BDP9066 primarily undergoes phosphorylation reactions, where it inhibits the phosphorylation of substrates by MRCKα and MRCKβ. This inhibition leads to changes in cell morphology and reduces the motility and invasiveness of cancer cells . The compound does not undergo significant oxidation, reduction, or substitution reactions under normal conditions. The major products formed from these reactions are the phosphorylated substrates, which are crucial for the compound’s biological activity.
Scientific Research Applications
BDP9066 has several scientific research applications, particularly in the fields of cancer biology and pharmacology. It has been extensively studied for its potential therapeutic effects on skin cancer, where it has shown to reduce the growth of skin tumors and inhibit cancer cell motility and invasion . Additionally, this compound has been used as a chemical biology tool to study the biological functions of MRCK kinases and their roles in cancer cell viability, migration, and invasive character . The compound’s selective inhibition of MRCK kinases makes it a valuable tool for understanding the molecular mechanisms underlying cancer progression and for developing targeted cancer therapies.
Mechanism of Action
BDP9066 exerts its effects by selectively inhibiting the activity of MRCKα and MRCKβ kinases. These kinases are involved in the phosphorylation of myosin light chain, which regulates the actin-myosin cytoskeleton. By inhibiting MRCKα and MRCKβ, this compound reduces substrate phosphorylation, leading to changes in cell morphology and decreased motility and invasiveness of cancer cells . The molecular targets of this compound are the MRCKα and MRCKβ kinases, and the pathways involved include the regulation of the actin-myosin cytoskeleton and cell migration.
Comparison with Similar Compounds
BDP9066 is part of a series of azaindole compounds that include BDP8900. Both compounds are potent and selective inhibitors of MRCK kinases, but this compound has shown greater specificity and efficacy in reducing substrate phosphorylation and inhibiting cancer cell motility and invasion . Other similar compounds include inhibitors of the Rho-associated coiled-coil kinases ROCK1 and ROCK2, which also regulate the actin-myosin cytoskeleton. MRCK inhibitors like this compound are unique in their selective targeting of MRCKα and MRCKβ, making them valuable tools for studying the specific roles of these kinases in cancer biology .
Properties
IUPAC Name |
(6S)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6/c1-2-8-25-20(6-1)7-3-11-26(13-20)17-5-10-22-19-18(17)15(12-23-19)16-4-9-21-14-24-16/h4-5,9-10,12,14,25H,1-3,6-8,11,13H2,(H,22,23)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELSMLDRSQFVHG-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@]2(C1)CCCN(C2)C3=C4C(=CNC4=NC=C3)C5=NC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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